Cyclopentane-1,1-dimethanol, dicarbamate
Description
Cyclopentane-1,1-dimethanol dicarbamate is a carbamate derivative synthesized via the reaction of cyclopentane-1,1-dimethanol with phosgene in chloroform and pyridine, followed by treatment with liquid ammonia. The compound has a melting point of 154–155°C and is isolated in 33% yield after recrystallization from chloroform-petroleum ether .
Properties
CAS No. |
25451-50-7 |
|---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
[1-(carbamoyloxymethyl)cyclopentyl]methyl carbamate |
InChI |
InChI=1S/C9H16N2O4/c10-7(12)14-5-9(3-1-2-4-9)6-15-8(11)13/h1-6H2,(H2,10,12)(H2,11,13) |
InChI Key |
OMRAPVPZNVLTSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane-1,1-dimethanol, dicarbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclopentane-1,1-dimethanol with phosgene to form the corresponding chloroformate intermediate. This intermediate is then reacted with ammonia or an amine to yield the dicarbamate product. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane-1,1-dimethanol, dicarbamate undergoes various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbamate groups can be reduced to form amines.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclopentane-1,1-dicarboxylic acid.
Reduction: Cyclopentane-1,1-dimethanol, diamine.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
Cyclopentane-1,1-dimethanol, dicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of cyclopentane-1,1-dimethanol, dicarbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact mechanism can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Key Research Findings
Table 2: Performance Metrics of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
